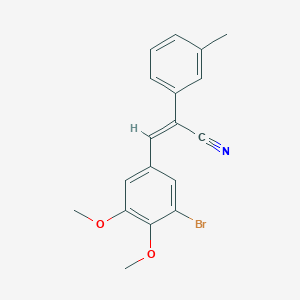
3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)acrylonitrile, also known as 25B-NBOMe, is a synthetic drug that belongs to the class of N-benzyl phenethylamines. It is a potent hallucinogenic compound that is commonly used for recreational purposes. However, the scientific community has shown interest in this compound due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Wirkmechanismus
The exact mechanism of action of 3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)acrylonitrile is not fully understood. However, it is believed that the compound acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This activation of the receptor leads to the hallucinogenic effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)acrylonitrile are similar to those of other hallucinogenic compounds. The compound can cause alterations in perception, mood, and thought processes. It can also cause changes in heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)acrylonitrile in lab experiments is its potency. The compound is highly potent, which means that small amounts can be used in experiments. This can be beneficial for researchers who are working with limited resources. However, the use of 3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)acrylonitrile in lab experiments is also limited by its potential toxicity and the lack of understanding of its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)acrylonitrile. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the study of the long-term effects of the compound on the brain and the body. Additionally, the use of 3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)acrylonitrile in the treatment of certain psychiatric disorders is also an area of potential future research.
Synthesemethoden
The synthesis of 3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)acrylonitrile involves the condensation of 2-(3-methylphenyl)acetonitrile with 3-(3-bromo-4,5-dimethoxyphenyl)propanal in the presence of a base and a catalyst. The resulting compound is then reduced to 3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)acrylonitrile using a reducing agent. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.
Wissenschaftliche Forschungsanwendungen
The scientific research community has shown interest in 3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)acrylonitrile due to its potential applications in various fields. One of the major areas of interest is medicinal chemistry, where this compound can be used as a lead compound for the development of new drugs. The hallucinogenic properties of 3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)acrylonitrile can also be used to study the mechanisms of action of other hallucinogenic compounds.
Eigenschaften
IUPAC Name |
(Z)-3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c1-12-5-4-6-14(7-12)15(11-20)8-13-9-16(19)18(22-3)17(10-13)21-2/h4-10H,1-3H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHKLUVFWDBXQC-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=CC2=CC(=C(C(=C2)Br)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=C/C2=CC(=C(C(=C2)Br)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

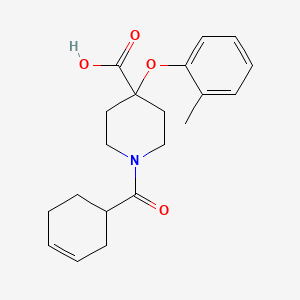
![N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5457940.png)
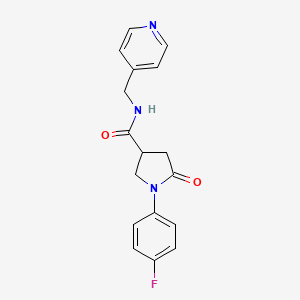
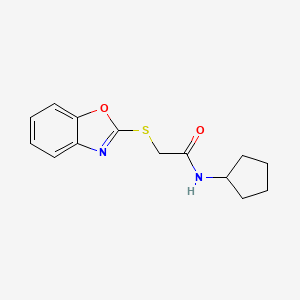
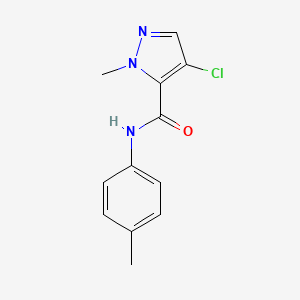
![2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5457974.png)
![2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B5457979.png)
![4-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5457986.png)
![N-(1-methyl-3-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-3-oxopropyl)acetamide](/img/structure/B5457994.png)
![3-[1-cyano-2-(2-furyl)vinyl]benzonitrile](/img/structure/B5458000.png)
![N-ethyl-5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-pyrimidinamine](/img/structure/B5458004.png)
![2-[(4-tert-butylphenyl)(2-phenylvinyl)amino]-1-hydroxyanthra-9,10-quinone](/img/structure/B5458008.png)

![3-[2-(3,4-difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B5458015.png)